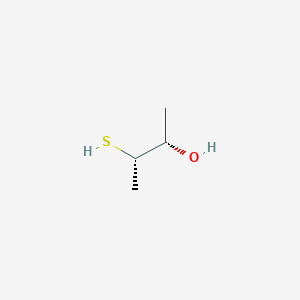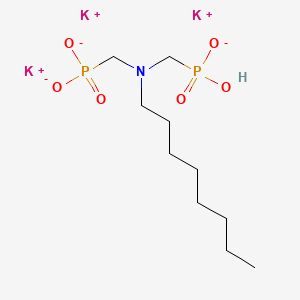
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21K3NO6P2. It is a bisphosphonate derivative, which means it contains two phosphonate groups. Bisphosphonates are known for their ability to inhibit bone resorption, making them useful in the treatment of various bone-related diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Water or an aqueous solution is commonly used as the solvent.
pH: The pH is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The process typically includes:
Raw Material Handling: Efficient handling and storage of raw materials like octylamine, formaldehyde, and phosphorous acid.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pH, and concentration.
Purification: Techniques like crystallization or filtration to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different amine derivatives.
Substitution: The phosphonate groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Alcohols, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phosphonate esters or amides.
Applications De Recherche Scientifique
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The compound binds to hydroxyapatite binding sites on bony surfaces, especially those undergoing active resorption. When osteoclasts begin to resorb bone impregnated with the bisphosphonate, the compound is released and impairs the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . This results in decreased bone resorption and increased bone density.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrapotassium ((octylimino)bis(methylene))bisphosphonate: Similar in structure but with four potassium ions instead of three.
Triammonium hydrogen ((octylimino)bis(methylene))bisphosphonate: Contains ammonium ions instead of potassium ions.
Uniqueness
Tripotassium hydrogen ((octylimino)bis(methylene))bisphosphonate is unique due to its specific combination of potassium ions and the bisphosphonate structure, which provides distinct chemical properties and biological activities. Its ability to inhibit bone resorption makes it particularly valuable in medical applications.
Propriétés
Numéro CAS |
94230-73-6 |
|---|---|
Formule moléculaire |
C10H22K3NO6P2 |
Poids moléculaire |
431.53 g/mol |
Nom IUPAC |
tripotassium;hydroxy-[[octyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C10H25NO6P2.3K/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);;;/q;3*+1/p-3 |
Clé InChI |
DMCLMTPPYREGCX-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


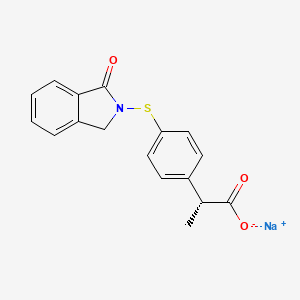
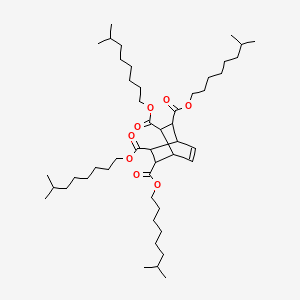
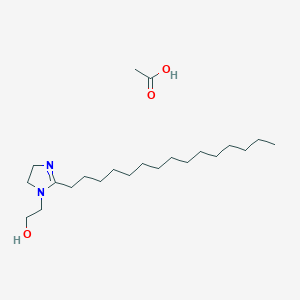

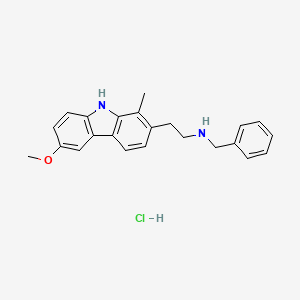

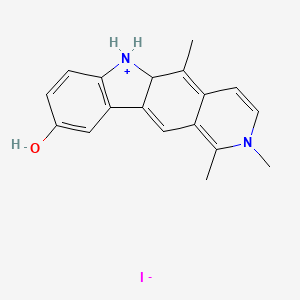
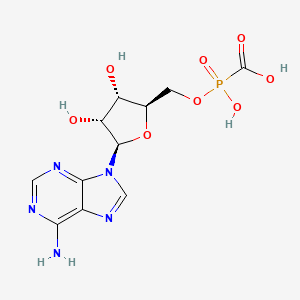
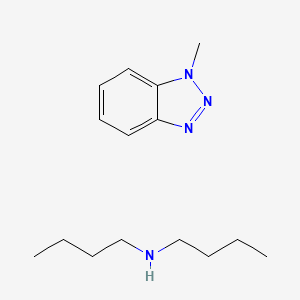
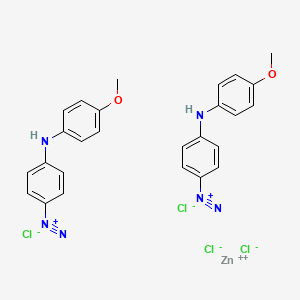
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
